

^1H NMR and ^{13}C NMR spectral analysis of Methyl 3-(4-bromophenyl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(4-bromophenyl)propanoate

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A Comprehensive Guide to the ^1H and ^{13}C NMR Spectral Analysis of **Methyl 3-(4-bromophenyl)propanoate** and Comparison with Alternative Analytical Techniques

Introduction

Methyl 3-(4-bromophenyl)propanoate is an organic compound with the molecular formula $\text{C}_{10}\text{H}_{11}\text{BrO}_2$.^[1] As a substituted aromatic ester, its precise structural characterization is crucial in various fields, including organic synthesis and drug development, where it may serve as an intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures.^{[2][3]} This guide provides an in-depth analysis of the ^1H and ^{13}C NMR spectra of **Methyl 3-(4-bromophenyl)propanoate**, offering a detailed interpretation grounded in fundamental spectroscopic principles.

This document is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the causality behind the experimental choices and interpretations. We will compare the insights gained from NMR with those from other common analytical techniques, demonstrating the synergistic power of a multi-faceted analytical approach to structural elucidation.^[4]

Part 1: ^1H NMR Spectral Analysis

Proton NMR (^1H NMR) spectroscopy provides valuable information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of adjacent protons.[5]

Theoretical Prediction of the ^1H NMR Spectrum

Based on the structure of **Methyl 3-(4-bromophenyl)propanoate**, we can predict the following signals:

- **Aromatic Protons:** The benzene ring is para-substituted, creating a symmetrical AA'BB' system. This will result in two distinct signals, each integrating to two protons, appearing as doublets.[6] The protons ortho to the bromine atom will be in a different electronic environment than those meta to it.
- **Aliphatic Protons:** There are two methylene groups ($-\text{CH}_2-$) in the propanoate chain. These are diastereotopic and will appear as two distinct signals, each integrating to two protons. They will be coupled to each other, resulting in triplet multiplicities for both, following the $n+1$ rule.[7]
- **Methyl Protons:** The methyl group ($-\text{OCH}_3$) of the ester is chemically unique and has no adjacent protons. Therefore, it will appear as a singlet, integrating to three protons.

Detailed Experimental Protocol for ^1H NMR Data Acquisition

The following protocol is a standard procedure for obtaining a high-resolution ^1H NMR spectrum.[8]

- **Sample Preparation:**
 - Accurately weigh 5-10 mg of **Methyl 3-(4-bromophenyl)propanoate** into a clean, dry vial.[8]
 - Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] TMS is used as a reference point, with its chemical shift set to 0.0 ppm.[9]

- Gently swirl the vial to ensure the sample is completely dissolved.[8]
- Data Acquisition:
 - Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[8]
 - If any solid particles are present, filter the solution through a small plug of glass wool during the transfer.[8]
 - Place the NMR tube in the spectrometer's probe.
 - Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer to ensure good signal dispersion.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
 - Integrate the signals to determine the relative number of protons for each peak.

In-depth Analysis and Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **Methyl 3-(4-bromophenyl)propanoate** exhibits distinct signals that confirm its structure.

- Aromatic Region (δ 7.0-7.5 ppm): Two signals are observed in this region, characteristic of a para-substituted benzene ring.
 - A doublet at approximately δ 7.41 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing bromine atom (H-3', H-5').
 - A doublet at approximately δ 7.08 ppm is assigned to the two aromatic protons meta to the bromine atom (H-2', H-6'). The coupling constant (J) for both doublets is typically around 8.4 Hz, which is characteristic of ortho-coupling in a benzene ring.

- Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are present, corresponding to the two methylene groups.
 - The triplet at approximately δ 2.90 ppm is assigned to the methylene protons adjacent to the aromatic ring (H- α). These protons are deshielded by the ring current of the benzene ring.
 - The triplet at approximately δ 2.62 ppm corresponds to the methylene protons adjacent to the carbonyl group (H- β).
 - Both signals appear as triplets due to coupling with the adjacent methylene group, with a typical coupling constant of around 7.6 Hz.
- Methyl Region (δ 3.6-3.7 ppm):
 - A sharp singlet at approximately δ 3.66 ppm integrating to three protons is characteristic of the methyl ester group (-OCH₃). Its singlet nature confirms the absence of adjacent protons.

Data Summary Table for ¹H NMR

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.41	Doublet	2H	~8.4	H-3', H-5' (Aromatic)
~7.08	Doublet	2H	~8.4	H-2', H-6' (Aromatic)
~3.66	Singlet	3H	-	-OCH ₃ (Methyl Ester)
~2.90	Triplet	2H	~7.6	H- α (-CH ₂ -Ar)
~2.62	Triplet	2H	~7.6	H- β (-CH ₂ -CO)

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information on the different carbon environments within a molecule.^[10] In standard decoupled ^{13}C NMR spectra, each unique carbon atom gives a single peak, and spin-spin coupling between carbon and protons is removed.^[11]

Theoretical Prediction of the ^{13}C NMR Spectrum

For **Methyl 3-(4-bromophenyl)propanoate**, we expect to see 8 distinct signals in the ^{13}C NMR spectrum, as the para-substitution results in four unique carbon environments in the aromatic ring, plus the four carbons of the propanoate chain.

- **Carbonyl Carbon:** The ester carbonyl carbon is highly deshielded and will appear far downfield.
- **Aromatic Carbons:** Four signals are expected. The carbon attached to the bromine (ipso-carbon) will have a distinct chemical shift. The other aromatic carbons will also have unique shifts due to the different electronic effects of the substituents.^[12]^[13]
- **Aliphatic Carbons:** The two methylene carbons and the methyl carbon of the ester group will each give a distinct signal in the upfield region.

Detailed Experimental Protocol for ^{13}C NMR Data Acquisition

The protocol for ^{13}C NMR is similar to that for ^1H NMR, with a few key differences.

- **Sample Preparation:**
 - A more concentrated sample is typically required, so weigh 20-30 mg of the compound.^[8]
 - Use the same deuterated solvent (e.g., CDCl_3) with TMS as for the ^1H NMR.
- **Data Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This is the standard mode of acquisition and results in a spectrum where each unique carbon appears as a singlet.

- Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is required to achieve a good signal-to-noise ratio.

In-depth Analysis and Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides complementary information to the ^1H NMR, confirming the carbon framework of the molecule.

- Carbonyl Region (δ ~170-175 ppm): A signal at approximately δ 173.0 ppm is assigned to the ester carbonyl carbon ($\text{C}=\text{O}$). This downfield shift is characteristic of carbonyl carbons in esters.^[14]
- Aromatic Region (δ ~120-140 ppm): Four signals confirm the para-substituted aromatic ring.
 - The signal at $\sim\delta$ 139.9 ppm corresponds to the quaternary aromatic carbon attached to the propanoate side chain ($\text{C}-1'$).
 - The signal at $\sim\delta$ 131.6 ppm is assigned to the aromatic carbons ortho to the bromine atom ($\text{C}-3'$, $\text{C}-5'$).
 - The signal at $\sim\delta$ 130.3 ppm corresponds to the aromatic carbons meta to the bromine atom ($\text{C}-2'$, $\text{C}-6'$).
 - The signal at $\sim\delta$ 120.1 ppm is assigned to the carbon atom directly bonded to the bromine ($\text{C}-4'$). The heavy atom effect of bromine contributes to this chemical shift.^[15]
- Aliphatic Region (δ ~30-55 ppm): Three signals are observed in the upfield region.
 - The signal at $\sim\delta$ 51.6 ppm is assigned to the methyl carbon of the ester group ($-\text{OCH}_3$).
 - The signal at $\sim\delta$ 35.4 ppm corresponds to the methylene carbon adjacent to the carbonyl group ($\text{C}-\beta$).
 - The signal at $\sim\delta$ 30.1 ppm is assigned to the methylene carbon adjacent to the aromatic ring ($\text{C}-\alpha$).

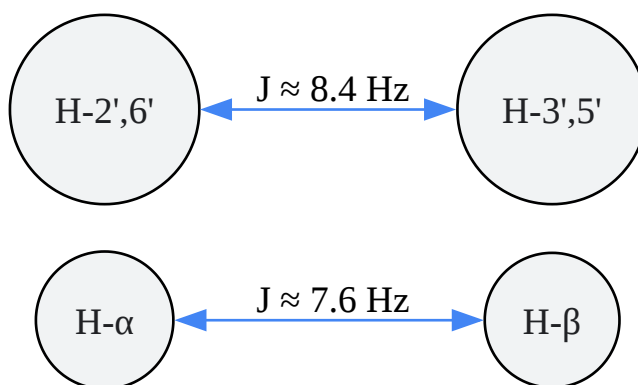
Data Summary Table for ^{13}C NMR

Chemical Shift (δ) ppm	Carbon Type	Assignment
~173.0	Quaternary (C=O)	Carbonyl
~139.9	Quaternary (Aromatic)	C-1'
~131.6	CH (Aromatic)	C-3', C-5'
~130.3	CH (Aromatic)	C-2', C-6'
~120.1	Quaternary (Aromatic)	C-4' (C-Br)
~51.6	CH ₃	-OCH ₃
~35.4	CH ₂	C- β
~30.1	CH ₂	C- α

Part 3: Visualizing the Structure and NMR Correlations

Visual representations are invaluable for understanding the structural information derived from NMR data.

Caption: Molecular structure of **Methyl 3-(4-bromophenyl)propanoate** with atom numbering.



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Caption: Key ^1H - ^1H spin-spin couplings in **Methyl 3-(4-bromophenyl)propanoate**.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, a comprehensive structural elucidation often involves multiple analytical techniques.^{[16][17]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[2] For **Methyl 3-(4-bromophenyl)propanoate** (MW: 243.10 g/mol),^[1] MS would be expected to show:

- **Molecular Ion Peak (M^+):** A pair of peaks around m/z 242 and 244 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a compound containing one bromine atom (^{79}Br and ^{81}Br).
- **Fragmentation:** Common fragmentation patterns for esters include the loss of the methoxy group ($-\text{OCH}_3$) to give a peak at m/z 211/213, and cleavage of the bond between the α and β carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^[18] The IR spectrum of **Methyl 3-(4-bromophenyl)propanoate** would show characteristic absorption bands for:

- **C=O Stretch:** A strong absorption band around 1735 cm^{-1} , indicative of an ester carbonyl group.
- **C-O Stretch:** A band in the region of $1300\text{--}1000\text{ cm}^{-1}$ for the C-O single bond of the ester.
- **Aromatic C=C Stretch:** Peaks in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- **Aromatic C-H Bending:** A strong band around 820 cm^{-1} characteristic of para-disubstitution on a benzene ring.

Comparative Summary Table

Technique	Information Provided	Insights for Methyl 3-(4-bromophenyl)propanoate
^1H NMR	Proton environments, connectivity, and relative numbers.	Confirms the presence and connectivity of aromatic, methylene, and methyl protons.
^{13}C NMR	Carbon framework of the molecule.	Shows 8 unique carbon environments, confirming the overall structure.
Mass Spec.	Molecular weight and fragmentation patterns. ^[19]	Confirms the molecular formula and the presence of a bromine atom.
IR Spec.	Presence of functional groups. ^[19]	Identifies the ester group and the para-substituted aromatic ring.

Conclusion

The structural elucidation of **Methyl 3-(4-bromophenyl)propanoate** is definitively achieved through the comprehensive analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts, multiplicities, and coupling constants observed are all in excellent agreement with the proposed structure. While NMR provides the most detailed information regarding the connectivity of atoms, techniques such as Mass Spectrometry and Infrared Spectroscopy offer complementary and confirmatory data. The synergistic use of these methods provides a self-validating system, ensuring the highest level of confidence in structural assignment, a critical requirement in scientific research and development.

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